Cas no 16015-58-0 (4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide)
16015-58-0 structure
Product Name:4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
Numéro CAS:16015-58-0
Le MF:C15H11N3O2
Mégawatts:265.266742944717
CID:1339287
PubChem ID:2764706
Update Time:2025-04-20
4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- 4-Oxo-3-oxa-6,7-diazabicyclo<
- 3.3.0>
- -oct-5-en
- 4-Oxo-3-phenyl-2-[2-(N-methyl-piperidino-aethylmercapto]-3,4-dihydro-chinazolin
- 4-oxo-3-phenyl-3,4-dihydro-phthalazine-1-carboxylic acid amide
- 6H-Furo[3,4-c]pyrazol-6-one, 2,3,3a,4-tetrahydro-
- CTK1I1401
- 4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-carbonsaeure-amid
- 3-Phenyl-4-phthalazon-1-carbonsaeureamid
- 4-Oxo-3-phenyl-2-<
- 2-(N-methyl-piperidino-aethylmercapto>
- -3,4-dihydro-chinazolin
- 2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
- 4-Oxo-3-oxa-6,7-diazabicyclo< 3.3.0> -oct-5-en; 4-Oxo-3-phenyl-2-[2-(N-methyl-piperidino-aethylmercapto]-3,4-dihydro-chinazolin; 4-oxo-3-phenyl-3,4-dihydro-phthalazine-1-carboxylic acid amide; 6H-Furo[3,4-c]pyrazol-6-one, 2,3,3a,4-tetrahydro-; CTK1I1401; 4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-carbonsaeure-amid; 3-Phenyl-4-phthalazon-1-carbonsaeureamid; 4-Oxo-3-phenyl-2-< 2-(N-methyl-piperidino-aethylmercapto> -3,4-dihydro-c
- AKOS015991631
- 16015-58-0
- 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide
- 4-oxo-3-phenylphthalazine-1-carboxamide
- MFCD00138576
- Oprea1_704353
- 10C-058
-
- Piscine à noyau: 1S/C15H11N3O2/c16-14(19)13-11-8-4-5-9-12(11)15(20)18(17-13)10-6-2-1-3-7-10/h1-9H,(H2,16,19)
- La clé Inchi: VDJHBHYUQGBJQU-UHFFFAOYSA-N
- Sourire: O=C1C2C=CC=CC=2C(C(N)=O)=NN1C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 265.085126602g/mol
- Masse isotopique unique: 265.085126602g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 440
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 75.8Ų
Propriétés expérimentales
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 475.7±28.0 °C at 760 mmHg
- Point d'éclair: 241.5±24.0 °C
- Pression de vapeur: 0.0±1.2 mmHg at 25°C
4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI69215-1mg |
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide |
16015-58-0 | >95% | 1mg |
$202.00 | 2024-01-03 | |
| A2B Chem LLC | AI69215-5mg |
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide |
16015-58-0 | >95% | 5mg |
$215.00 | 2024-01-03 | |
| A2B Chem LLC | AI69215-10mg |
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide |
16015-58-0 | >95% | 10mg |
$241.00 | 2024-01-03 | |
| A2B Chem LLC | AI69215-500mg |
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide |
16015-58-0 | >95% | 500mg |
$729.00 | 2024-01-03 | |
| A2B Chem LLC | AI69215-1g |
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide |
16015-58-0 | >95% | 1g |
$1313.00 | 2024-01-03 |
4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide Littérature connexe
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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